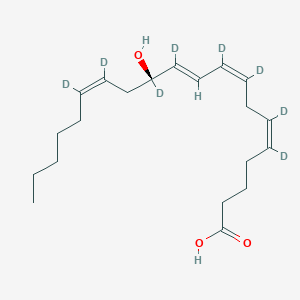

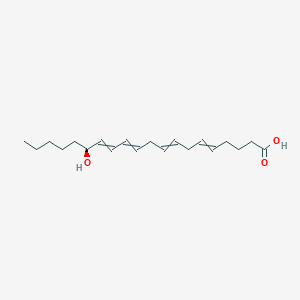

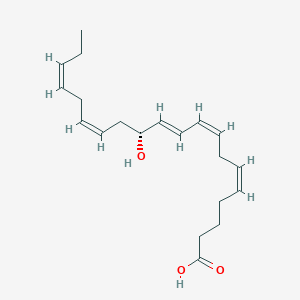

(15S)-15-hydroxyicosa-5,8,11,13-tetraenoic acid

Overview

Description

(15S)-15-Hydroxyicosa-5,8,11,13-tetraenoic acid is a bioactive lipid derived from arachidonic acid. It is part of the eicosanoid family, which includes various signaling molecules involved in inflammatory and immune responses. This compound plays a crucial role in various physiological and pathological processes, including inflammation, allergy, and cardiovascular functions.

Mechanism of Action

Target of Action

The primary targets of (15S)-15-hydroxyicosa-5,8,11,13-tetraenoic acid, also known as 15-HETE, are the pulmonary artery endothelial cells and smooth muscle cells . These cells play a crucial role in the pulmonary vasculature, and the disruption of their signaling pathways can lead to diseases such as Pulmonary Arterial Hypertension (PAH) .

Mode of Action

15-HETE interacts with its targets primarily through the arachidonic acid cascade . It is a metabolite of 15-Lipoxygenase (15-LO), which is upregulated in the target cells of PAH patients . 15-HETE plays a central role in the contractile machinery and initiates and propagates cell proliferation via its effects on signal pathways, mitogens, and cell cycle components .

Biochemical Pathways

15-HETE is part of the arachidonic acid cascade, a crucial biochemical pathway in the pulmonary vasculature . Both 15-LO and 15-HETE are upregulated in PAH, leading to a proliferative, antiapoptotic, and vasoconstrictive physiological environment . This environment contributes to hypoxic pulmonary hypertension, a severe and often fatal disease characterized by elevated pulmonary arterial pressure .

Pharmacokinetics

This compound is unstable and can be reduced by peroxidases to the corresponding 15-HETE .

Action Environment

The action of 15-HETE is influenced by environmental factors such as hypoxia . Persistent or intermittent hypoxia, either globally or regionally within confined areas of the lung, can exacerbate the effects of 15-HETE, leading to elevated pulmonary vascular resistance and pulmonary arterial remodeling . This remodeling is characterized largely by medial hypertrophy and hyperplasia due to enhanced vascular smooth muscle cell proliferation or attenuated apoptosis and endothelial cell over-proliferation .

Biochemical Analysis

Biochemical Properties

(15S)-15-hydroxyicosa-5,8,11,13-tetraenoic acid interacts with a variety of enzymes and proteins. It is a product of the 15-lipoxygenase enzyme, which is upregulated in certain cells under specific conditions . This compound plays a central role in the contractile machinery and influences cell proliferation via its effects on signal pathways, mitogens, and cell cycle components .

Cellular Effects

The effects of this compound on cells are diverse and significant. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been implicated in the pathogenesis of pulmonary arterial hypertension, promoting a proliferative, antiapoptotic, and vasoconstrictive physiological milieu leading to hypoxic pulmonary hypertension .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, playing a central role in the initiation and propagation of cell proliferation .

Temporal Effects in Laboratory Settings

It is known that this compound plays a role in long-term cellular processes, including cell proliferation and the development of certain conditions such as pulmonary arterial hypertension .

Metabolic Pathways

This compound is involved in the arachidonic acid metabolic pathway, specifically the lipoxygenase pathway . It interacts with the 15-lipoxygenase enzyme, which catalyzes its formation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (15S)-15-hydroxyicosa-5,8,11,13-tetraenoic acid typically involves the enzymatic oxidation of arachidonic acid. Lipoxygenases, a family of iron-containing enzymes, catalyze the oxygenation of arachidonic acid to produce hydroperoxy derivatives, which are subsequently reduced to hydroxy derivatives. The specific conditions for this enzymatic reaction include maintaining a pH of around 7.4 and a temperature of 37°C.

Industrial Production Methods: Industrial production of this compound often involves biotechnological approaches using genetically engineered microorganisms that express lipoxygenase enzymes. These microorganisms are cultured in bioreactors under controlled conditions to optimize the yield of the desired product.

Types of Reactions:

Oxidation: this compound can undergo further oxidation to form ketones or aldehydes.

Reduction: The hydroxy group can be reduced to form the corresponding alkane.

Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) or amines (NH₂⁻) can be used under basic conditions.

Major Products:

Oxidation: Formation of 15-keto-icosa-5,8,11,13-tetraenoic acid.

Reduction: Formation of 15-deoxy-icosa-5,8,11,13-tetraenoic acid.

Substitution: Formation of 15-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(15S)-15-Hydroxyicosa-5,8,11,13-tetraenoic acid has a wide range of applications in scientific research:

Chemistry: Used as a standard for analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).

Biology: Studied for its role in cell signaling pathways, particularly those involved in inflammation and immune responses.

Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases, asthma, and cardiovascular disorders.

Industry: Utilized in the development of pharmaceuticals and as a biochemical marker in various diagnostic assays.

Comparison with Similar Compounds

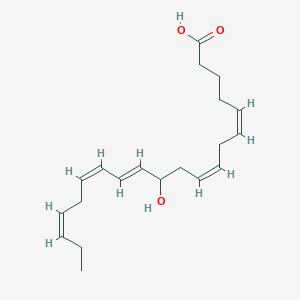

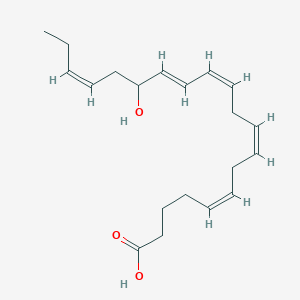

- (12R,15S)-11,15-Dihydroxy-6,9-epoxyprosta-5,13-dien-1-oic acid

- (12R,15S)-(-)-11-Deoxy-8-azaprostaglandin E1

Comparison:

- (15S)-15-Hydroxyicosa-5,8,11,13-tetraenoic acid is unique due to its specific hydroxylation at the 15th carbon and its tetraenoic structure, which confers distinct biological activities compared to other eicosanoids.

- (12R,15S)-11,15-Dihydroxy-6,9-epoxyprosta-5,13-dien-1-oic acid has an additional epoxy group, which alters its reactivity and biological functions.

- (12R,15S)-(-)-11-Deoxy-8-azaprostaglandin E1 lacks the hydroxyl group at the 11th position, resulting in different pharmacological properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name |

(15S)-15-hydroxyicosa-5,8,11,13-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,8-11,14,17,19,21H,2-3,6-7,12-13,15-16,18H2,1H3,(H,22,23)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSFATNQSLKRBCI-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC=CCC=CCC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](C=CC=CCC=CCC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50390600 | |

| Record name | CTK3E6555 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83603-31-0 | |

| Record name | CTK3E6555 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-3(4-bromobenzoyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B163518.png)

![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2S*,3R*),2alpha,5beta]]-(9CI)](/img/structure/B163524.png)